1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is a complex organic compound that features a piperazine ring, an ethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid typically involves multiple steps, including the formation of the piperazine ring, the attachment of the ethoxy group, and the incorporation of the phenyl ring. Common synthetic routes include:
- Cyclization of 1,2-diamine derivatives with sulfonium salts .
- Ugi reaction .
- Ring opening of aziridines under the action of N-nucleophiles .
- Intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
- Catalytic processes to enhance reaction efficiency .
- Continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid can undergo various types of chemical reactions, including:
- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Nucleophiles : Halogens, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of alcohols or amines.
- Substitution : Formation of halogenated compounds or amine derivatives.
Scientific Research Applications
1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic effects, including antibacterial, antifungal, and antiviral activities .
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
- Binding to enzymes or receptors : Modulating their activity and leading to various biological effects.
- Interfering with cellular processes : Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 1-[3-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]ethanone;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-3-17-7-9-18(10-8-17)11-12-20-16-6-4-5-15(13-16)14(2)19;3-1(4)2(5)6/h4-6,13H,3,7-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTXAAXGBZIXFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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